Tebuconazole

Übersicht

Beschreibung

Tebuconazole is a triazole fungicide widely used in agriculture to control a variety of plant pathogenic fungi. It is known for its broad-spectrum activity and effectiveness in treating diseases such as rusts, smuts, bunt, powdery mildew, leaf spots, and blights . This compound is often applied as a seed dressing or foliar spray to protect crops like wheat, rice, peanuts, vegetables, bananas, apples, pears, corn, and sorghum .

Vorbereitungsmethoden

Die Synthese von Tebuconazol umfasst mehrere wichtige Schritte, beginnend mit p-Chlorbenzaldehyd und Pinacolon als Ausgangsmaterialien. Der Prozess beinhaltet Kondensations-, Hydrierungs- und Epoxidierungsreaktionen zur Bildung von 2-(4-Chlorbenzylethyl)-2-tert.-butylepoxid. Dieser Zwischenstoff unterliegt dann einer Ringöffnungsreaktion mit Triazol unter Cokatalyse von organischem Amin und Kronenether . Die Verwendung eines Verbundkatalysators, der aus organischem Amin und Kronenether besteht, verbessert die Ausbeute und Reinheit von Tebuconazol erheblich .

Industrielle Produktionsmethoden für Tebuconazol umfassen in der Regel ähnliche Synthesewege, werden jedoch für die großtechnische Produktion optimiert. Der Prozess ist so konzipiert, dass Nebenprodukte minimiert und die Gesamtausbeute und Reinheit des Endprodukts maximiert werden .

Analyse Chemischer Reaktionen

Tebuconazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Beinhaltet die Entfernung von Sauerstoff oder die Addition von Wasserstoff, typischerweise unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Tebuconazole is a widely used fungicide with applications in agriculture and other fields. Research indicates its effects on various organisms and ecosystems, including soil microbiota, birds, and humans .

Scientific Research Applications

Effects on Soil Microbiota and Enzymes: this compound can stimulate the proliferation of organotrophic bacteria and fungi, as well as the activity of soil enzymes responsible for phosphorus, sulfur, and carbon metabolism . Studies show that doses of this compound, when applied within the ranges of good agricultural practice, do not significantly disturb the biological homeostasis of soil or diminish its fertility .

This compound impacts various classes of bacteria in the soil. For example, Alphaproteobacteria benefit most from soil treated with T1 dose. Bacilli are most abundant in C soil, while Thermoleophilia prevail in T1 soil, indicating that the T1 dose of this compound significantly increases their abundance, while other doses inhibit their development . this compound also has a positive effect on bacteria from the Actinobacteria, Gemmatimonadetes, Acidobacteria-6, Phycisphaerae, and Gemm-1 classes when administered to the soil in T1–T4 doses; when applied in T1, T3, and T4 doses on Betaproteobacteria .

Meta-Analysis of this compound's Effect on Fusarium Head Blight: A meta-analysis of this compound's effect on Fusarium head blight and deoxynivalenol (DON) content of wheat grain can be quantitatively reviewed to determine the overall effectiveness of this compound in reducing Fusarium head blight and DON, and whether its effectiveness is influenced by wheat type, disease level, and DON level .

The levels of disease and DON in this compound-treated plots relative to the levels in untreated check plots were used to evaluate the efficacy of this compound treatment in each study . The response ratio (R) is calculated as:

where is the mean DON or IND from plots treated with this compound, and is the mean DON or IND from the untreated check plots .

Percent control (C) of IND and DON is calculated as:

Impact on Avian Physiology: Research on house sparrows indicates that long-term exposure to this compound can significantly reduce the resting metabolic rate (RMR) of exposed individuals, though the thermal metabolic rate (TMR) is not affected by the experimental treatment . Exposed individuals also showed a higher body mass and body condition index (BCI) than controls .

Toxicology and Health Risks: Studies on mice show that this compound accumulates mainly in the liver and causes histopathological damage . It can significantly dysregulate phase Ⅰ- and phase II-metabolizing enzymes, ATP-binding cassette (ABC) efflux transporters (Abcc2 and Abcc3), and fatty acid metabolism-related genes (Cdkn1a and Fasn), leading to liver hypertrophy and steatosis . The induction of reactive oxygen species (ROS) and oxidative stress may contribute to these metabolic abnormalities .

Data Tables

Table 1: Effects of this compound on Bacterial Communities in Soil

| Bacterial Class | Effect of this compound |

|---|---|

| Alphaproteobacteria | T1 soil most beneficial |

| Bacilli | Most abundant in C soil, least numerous in T1, T3, and T4 soil samples |

| Thermoleophilia | Prevailed in T1 soil, indicating a significant increase in abundance with the T1 dose; remaining doses (T2, T3, and T4) inhibited development |

| Actinobacteria, Gemmatimonadetes, Acidobacteria-6, Phycisphaerae, Gemm-1 | Positive effect when applied in T1–T4 doses |

| Betaproteobacteria | Positive effect when applied in T1, T3, and T4 doses |

Table 2: Effects of this compound on House Sparrows

| Measurement | Effect of this compound |

|---|---|

| Resting Metabolic Rate (RMR) | Significant decrease in exposed individuals at 25 °C |

| Thermal Metabolic Rate (TMR) | No significant effect at 12 °C |

| Body Mass and Condition Index (BCI) | Higher in exposed individuals compared to controls |

| Overnight Body Mass Loss | No significant difference between exposed and control groups |

Case Studies

Case Study 1: this compound and Liver Injury

A case report highlights hepatotoxicity after exposure to this compound, where laboratory studies revealed increased levels of liver enzymes . This aligns with findings from mice studies, indicating liver damage and metabolic abnormalities due to this compound accumulation .

Wirkmechanismus

Tebuconazole exerts its fungicidal effects by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes . This inhibition disrupts the formation of the cell membrane, leading to the death of the fungal cells. The primary molecular targets of this compound are the cytochrome P450 enzymes involved in ergosterol biosynthesis .

Vergleich Mit ähnlichen Verbindungen

Tebuconazol gehört zur Klasse der Triazol-Fungizide, zu der auch andere Verbindungen wie Propiconazol, Bromuconazol, Epoxiconazol und Difenoconazol gehören . Im Vergleich zu diesen ähnlichen Verbindungen ist Tebuconazol bekannt für seine hohe Wirksamkeit, Breitbandaktivität und lang anhaltende Wirkung . Seine einzigartige chemische Struktur und Wirkungsweise machen ihn zu einem wertvollen Werkzeug in landwirtschaftlichen und industriellen Anwendungen.

Ähnliche Verbindungen

- Propiconazol

- Bromuconazol

- Epoxiconazol

- Difenoconazol

Zu den besonderen Vorteilen von Tebuconazol gehört seine Fähigkeit, eine große Bandbreite an Pilzpathogenen zu bekämpfen, und seine relativ geringe Umweltbelastung im Vergleich zu anderen Fungiziden .

Biologische Aktivität

Tebuconazole is a triazole fungicide widely used in agriculture for its effectiveness against a variety of fungal pathogens. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, effects on different organisms, and implications for both agricultural practices and environmental health.

This compound functions primarily by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This action disrupts cellular integrity and function, leading to the death of the fungal cells. The compound exhibits a broad spectrum of activity against various fungi, including Fusarium species, which are notorious for causing crop diseases.

Efficacy Against Fungal Pathogens

A meta-analysis conducted on the efficacy of this compound against Fusarium head blight in wheat demonstrated significant reductions in disease severity and deoxynivalenol (DON) content. The study analyzed data from multiple field trials across U.S. wheat-growing regions, revealing that this compound treatment resulted in a mean percent control of 0-50% for 55% of studies based on DON levels .

Table 1: Efficacy of this compound on Fusarium Head Blight

| Study Reference | Percent Control (DON) | Observations |

|---|---|---|

| UFT 1998-2003 | 0-50% | Variable efficacy based on conditions |

| Recent Trials | 0-50% | Consistent reduction in disease severity |

Toxicological Studies

Research has indicated that this compound may pose risks to non-target organisms. In studies involving bovine lymphocyte cultures, this compound exhibited cytotoxic and genotoxic effects, suggesting potential health risks at certain exposure levels . Furthermore, a rat study showed that high doses could lead to liver damage, characterized by increased liver weight and elevated serum enzyme levels, with adenomas reported at the highest dose .

Table 2: Toxicological Effects of this compound

| Organism | Effect Observed | Dose Level |

|---|---|---|

| Bovine Lymphocytes | Cytotoxicity & Genotoxicity | In vitro study |

| Rats | Liver damage | 1500 ppm |

Environmental Impact

This compound's application also affects soil microbiota and enzymatic activities. A study revealed that this compound can stimulate the proliferation of organotrophic bacteria and fungi while enhancing soil enzyme activities related to phosphorus, sulfur, and carbon metabolism . However, adverse effects were noted on certain bacterial families when higher doses were applied.

Table 3: Impact on Soil Microbiota

| Microbial Group | Effect Observed | Dose Level |

|---|---|---|

| Organotrophic Bacteria | Increased proliferation | T1 dose |

| Bacillaceae | Decreased abundance | All doses |

Case Studies

- Neurobehavioral Effects : A study investigated the effects of perinatal exposure to this compound on adult rats. Results indicated alterations in learning behaviors, particularly impairments observed in water maze tasks .

- Aquatic Toxicology : Research assessing this compound's impact on aquatic ecosystems found no significant effects on phytoplankton but noted transient changes in zooplankton populations at certain concentrations .

Eigenschaften

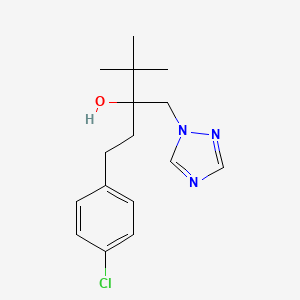

IUPAC Name |

1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMNMQRDXWABCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032113 | |

| Record name | Tebuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] Technical product: White to beige solid; [eChemPortal: ESIS] White powder; [MSDSonline] | |

| Record name | Tebuconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 36 mg/L at pH 5-9, 20 °C | |

| Record name | TEBUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 1.7X10-6 Pa (1.3X10-8 mm Hg) at 20 °C | |

| Record name | Tebuconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEBUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

107534-96-3, 80443-41-0 | |

| Record name | Tebuconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107534-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tebuconazole (unspecified) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080443410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebuconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107534963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, α-[2-(4-chlorophenyl)ethyl]-α-(1,1-dimethylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEBUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/401ATW8TRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TEBUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

105 °C | |

| Record name | TEBUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.